2-(2-Aminophenyl)propan-2-ol
Overview
Description
2-(2-Aminophenyl)propan-2-ol is an organic compound with the molecular formula C9H13NO. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2-Aminophenyl)propan-2-ol involves the reduction of 2-nitroacetophenone. The process typically includes the following steps:
Reduction of 2-nitroacetophenone: This step involves the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxylation: The resulting 2-aminoacetophenone is then subjected to hydroxylation to introduce the hydroxyl group at the alpha position, forming this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic hydrogenation: Using a continuous flow reactor to reduce 2-nitroacetophenone with hydrogen gas over a palladium catalyst.
Biocatalysis: Employing enzymes to selectively reduce and hydroxylate the precursor compounds under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides.
Major Products
Oxidation: Formation of 2-(2-aminophenyl)propan-2-one.
Reduction: Formation of 2-(2-aminophenyl)propan-2-amine.
Substitution: Formation of halogenated derivatives such as 2-(2-aminophenyl)-2-chloropropane.
Scientific Research Applications
2-(2-Aminophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 2-(2-Aminophenyl)propan-2-ol exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes and receptors.
Pathways: It can participate in metabolic pathways, influencing the synthesis and degradation of other compounds.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)propan-2-ol: Similar structure but with a hydroxyl group instead of an amino group.
2-(2-Aminophenyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.
Uniqueness
2-(2-Aminophenyl)propan-2-ol is unique due to its specific combination of an amino group and a hydroxyl group attached to a phenyl ring and a propanol moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
2-(2-aminophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXREFASOUJZAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291576 | |
Record name | 2-(2-aminophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-00-8 | |
Record name | 15833-00-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-aminophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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